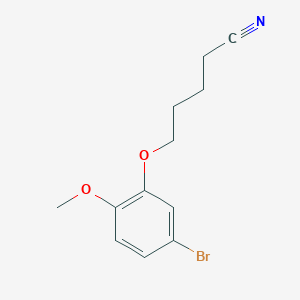

5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile

Description

5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile (CAS: 1443343-41-6) is a nitrile derivative featuring a brominated methoxyphenoxy substituent attached to a pentanenitrile backbone. It was listed as a discontinued product by CymitQuimica with 97% purity, indicating its primary use in research or specialty organic synthesis . The compound’s structure includes a bromine atom at the 3-position and a methoxy group at the 6-position of the phenoxy ring, which may confer reactivity in cross-coupling reactions or serve as a synthetic intermediate for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

5-(5-bromo-2-methoxyphenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-15-11-6-5-10(13)9-12(11)16-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFXJZOYCMTGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-6-methoxyphenol and 5-bromopentanenitrile.

Reaction: The 3-bromo-6-methoxyphenol undergoes a nucleophilic substitution reaction with 5-bromopentanenitrile in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Bromo-Methoxy Phenoxy Group: The bromine atom in this compound may facilitate halogen-bonding or cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances electron density on the aromatic ring. This contrasts with 5-(methylthio)pentanenitrile, where the thioether group contributes to volatile odor profiles in plant-derived oils .

- Fluorine-18 Label: The radioligand 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile leverages fluorine-18 for positron emission tomography (PET), demonstrating how isotopic labeling expands diagnostic applications compared to non-radioactive analogs .

- Naphthoyl-Indole Group: AM2232’s bulky aromatic substituent enables cannabinoid receptor binding, highlighting how lipophilic groups modulate pharmacological activity compared to the smaller bromo-methoxy substituent in the target compound .

Biological Activity

5-(3-Bromo-6-methoxy-phenoxy)pentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Bromine atom : Enhances biological activity through halogen bonding.

- Methoxy group : Increases lipophilicity and may influence receptor binding.

- Pentanenitrile chain : Provides a flexible linker that can affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, particularly in cancer biology. It has been shown to affect microtubule dynamics, which is crucial for cell division. In studies involving cancer cell lines, this compound demonstrated significant cytotoxic effects, suggesting it may act as an antitumor agent by disrupting mitotic processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, a study reported that brominated phenyl compounds showed sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. These compounds inhibited microtubule polymerization at micromolar concentrations, indicating a potential mechanism of action targeting tubulin .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | <1 | Microtubule disruption |

| Compound A | HeLa | 0.5 | Tubulin polymerization inhibition |

| Compound B | HT-29 | 0.8 | G2/M arrest |

Case Studies

- Study on Microtubule Dynamics : A recent investigation into the effects of various brominated phenyl compounds revealed that this compound significantly disrupts the microtubule network in treated cells. Flow cytometry analysis indicated a G2/M phase arrest followed by apoptotic cell death, confirming its role as a potential antitumor agent .

- Prostaglandin E₂ Regulation : Another study highlighted the compound's impact on prostaglandin E₂ (PGE₂) levels in A549 cells, where treatment led to a seven-fold increase in PGE₂ production compared to controls. This suggests that the compound may influence inflammatory pathways, potentially linking it to broader therapeutic applications beyond oncology .

Research Findings Summary

The following key findings summarize the biological activity of this compound:

- Cytotoxicity : Exhibits potent cytotoxic effects against various cancer cell lines.

- Mechanism : Primarily acts by disrupting microtubule dynamics and inducing apoptosis.

- Potential Applications : May be explored further for its roles in cancer therapy and inflammation modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.